molecular formula C18H16O2 B14637720 1-(4-Ethenylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 54972-35-9

1-(4-Ethenylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14637720
CAS No.: 54972-35-9
M. Wt: 264.3 g/mol
InChI Key: ZZAOFPMUKYHYCY-UHFFFAOYSA-N
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Description

1-(4-Ethenylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethenylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethenylbenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Ethenylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Ethenylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the MAPK/ERK pathway. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • 1-(4-Ethenylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
  • 1-(4-Methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

1-(4-Ethenylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both a vinyl group and a methoxy group, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specific interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

54972-35-9

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-(4-ethenylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H16O2/c1-3-14-4-9-16(10-5-14)18(19)13-8-15-6-11-17(20-2)12-7-15/h3-13H,1H2,2H3

InChI Key

ZZAOFPMUKYHYCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C=C

Origin of Product

United States

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